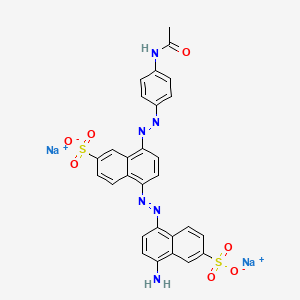

Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate

CAS No.: 67906-51-8

Cat. No.: VC18454912

Molecular Formula: C28H20N6Na2O7S2

Molecular Weight: 662.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67906-51-8 |

|---|---|

| Molecular Formula | C28H20N6Na2O7S2 |

| Molecular Weight | 662.6 g/mol |

| IUPAC Name | disodium;5-[[4-[(4-acetamidophenyl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-8-aminonaphthalene-2-sulfonate |

| Standard InChI | InChI=1S/C28H22N6O7S2.2Na/c1-16(35)30-17-2-4-18(5-3-17)31-32-28-13-12-27(22-9-7-20(15-24(22)28)43(39,40)41)34-33-26-11-10-25(29)23-14-19(42(36,37)38)6-8-21(23)26;;/h2-15H,29H2,1H3,(H,30,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |

| Standard InChI Key | UGMFAJDJOJGUHE-UHFFFAOYSA-L |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=C5C=CC(=CC5=C(C=C4)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, disodium;5-[[4-[(4-acetamidophenyl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-8-aminonaphthalene-2-sulfonate, delineates its intricate architecture . Key features include:

-

Azo Linkages: Two -N=N- groups bridge naphthalene and benzene rings, enabling π-π stacking and charge-transfer interactions.

-

Sulfonate Groups: Positioned at the 2- and 6-positions of naphthalene rings, these confer hydrophilicity and stabilize the molecule in aqueous media .

-

Acetamido and Amino Substituents: The 4-acetamidophenyl and 4-amino-6-sulphonatonaphthyl groups enhance binding affinity to proteins and nucleic acids.

Table 1: Molecular Properties

Synthesis and Reaction Conditions

Diazotization and Coupling

Synthesis proceeds via sequential diazotization and coupling reactions, typical of azo dye production:

-

Diazotization of 4-Acetamidoaniline: Treatment with nitrous acid (HNO₂) in HCl at 0–5°C generates a diazonium salt.

-

Coupling with 4-Amino-6-sulphonato-1-naphthylamine: The diazonium salt reacts with the naphthylamine derivative in alkaline medium (pH 8–9), forming the first azo linkage.

-

Second Diazotization and Coupling: A second diazonium salt, derived from 8-amino-2-naphthalenesulfonic acid, couples to the intermediate, yielding the final product.

Critical parameters include temperature control (<10°C during diazotization), pH modulation, and stoichiometric precision to prevent side reactions. Post-synthesis purification involves recrystallization from ethanol-water mixtures and ion-exchange chromatography to isolate the disodium salt .

Applications

Biological Staining

The compound’s affinity for biomolecules enables its use as a histological stain. It binds selectively to arginine-rich regions of proteins and phosphate groups in nucleic acids, facilitating visualization of cellular structures under microscopy . For instance, in H&E-like protocols, it highlights cytoplasmic granules in mast cells with minimal background interference.

Analytical Chemistry

In spectrophotometry, it serves as a chromogenic reagent for quantifying transition metals (e.g., Fe³⁺, Cu²⁺) via chelation, producing absorbance shifts proportional to analyte concentration. Its molar absorptivity (ε ≈ 1.2×10⁴ L·mol⁻¹·cm⁻¹ at λₘₐₓ = 512 nm) ensures high sensitivity.

Textile Dyeing

The sulfonate groups enhance fiber adhesion, particularly to wool and nylon, while the azo linkages provide UV resistance and wash-fastness. Industrial formulations incorporate this dye at 0.5–2.0% w/w to achieve vibrant red-purple hues.

Comparison with Structural Analogs

Table 2: Analog Comparison

| Compound (CAS) | Molecular Formula | Sulfonate Position | Key Application |

|---|---|---|---|

| 67906-51-8 (This compound) | C₂₈H₂₀N₆Na₂O₇S₂ | 6th position | Biological staining |

| 68540-97-6 | C₂₈H₂₀N₆Na₂O₇S₂ | 7th position | Textile dyeing |

| 84255-10-7 | C₃₇H₂₅N₅Na₂O₆S₂ | 1st position | Inkjet printing |

The 6-sulphonato derivative exhibits superior biomolecular binding versus the 7-sulphonato analog, attributed to steric effects altering dye-protein docking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume